molecular formula C₉H₁₀N₂NaO₈P B1147122 URIDINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT CAS No. 56632-58-7

URIDINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT

Cat. No.: B1147122
CAS No.: 56632-58-7
M. Wt: 328.15
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Description

Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt: is a cyclic nucleotide with a pyrimidine nucleobase. It is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of nucleic acids. This compound is often used in scientific research to study various biochemical processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt typically involves the cyclization of uridine monophosphate. This process can be achieved through chemical or enzymatic methods. The chemical synthesis often involves the use of phosphorylating agents under controlled conditions to ensure the formation of the cyclic phosphate group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt can undergo various chemical reactions, including:

    Hydrolysis: This reaction involves the cleavage of the cyclic phosphate group, resulting in the formation of uridine monophosphate.

    Phosphorylation: The compound can be phosphorylated to form higher phosphorylated derivatives.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using acidic or basic conditions.

    Phosphorylation: Requires phosphorylating agents such as phosphoric acid or its derivatives.

    Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Hydrolysis: Uridine monophosphate.

    Phosphorylation: Higher phosphorylated derivatives of uridine.

    Oxidation and Reduction: Various oxidized or reduced forms of uridine derivatives.

Scientific Research Applications

Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a substrate in enzymatic assays to study the activity of phosphodiesterases and other enzymes involved in nucleotide metabolism.

Biology:

  • Plays a role in the study of cellular signaling pathways, particularly those involving cyclic nucleotides.
  • Used in research on RNA structure and function.

Medicine:

  • Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
  • Studied for its role in enhancing cognitive function and memory.

Industry:

  • Utilized in the development of diagnostic assays and biochemical reagents.

Mechanism of Action

The mechanism of action of uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt involves its role as a second messenger in cellular signaling pathways. It can activate specific protein kinases and other signaling molecules, leading to various cellular responses. The compound interacts with molecular targets such as cyclic nucleotide-gated ion channels and phosphodiesterases, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

    Uridine 2’,3’-cyclic phosphate: Another cyclic nucleotide with similar properties but different structural configuration.

    Cyclic adenosine monophosphate (cAMP): A well-known cyclic nucleotide involved in numerous cellular signaling pathways.

    Cyclic guanosine monophosphate (cGMP): Another cyclic nucleotide with distinct signaling roles in various physiological processes.

Uniqueness: Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt is unique due to its specific role in uridine metabolism and its potential applications in neurological research. Its ability to modulate specific signaling pathways and enzyme activities sets it apart from other cyclic nucleotides.

Properties

IUPAC Name

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYWIKXPIFYSBG-IAIGYFSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56632-58-7
Record name Sodium uridine 3',5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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